molecular formula C20H22ClN3O2 B235605 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

カタログ番号 B235605
分子量: 371.9 g/mol
InChIキー: IBZACMHYHVENPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide, commonly known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of cell division, and its overexpression has been linked to various forms of cancer. MLN8237 has been extensively studied for its potential as an anti-cancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed below.

作用機序

MLN8237 inhibits Aurora A kinase, which is a critical regulator of cell division. Aurora A kinase is overexpressed in various forms of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. MLN8237 also inhibits other kinases, such as FLT3 and JAK2, which are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
MLN8237 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. MLN8237 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

実験室実験の利点と制限

MLN8237 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. However, MLN8237 has some limitations as well. It is a potent inhibitor of Aurora A kinase, but it also inhibits other kinases, which can lead to off-target effects. MLN8237 has also shown some toxicity in preclinical studies, which may limit its use in clinical trials.

将来の方向性

MLN8237 has several potential future directions for research. It can be studied in combination with other anti-cancer agents to improve its efficacy and reduce toxicity. MLN8237 can also be studied in various types of cancer to determine its effectiveness in different tumor types. Furthermore, MLN8237 can be modified to improve its selectivity and reduce off-target effects. Overall, MLN8237 has shown promising results as an anti-cancer agent, and its future directions for research are exciting and numerous.

合成法

The synthesis of MLN8237 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-chloro-4-methylbenzoic acid and 4-acetylpiperazine. The reaction involves the formation of an amide bond between the two molecules, followed by various purification steps to obtain the final product. The detailed synthesis method is beyond the scope of this paper but can be found in literature sources.

科学的研究の応用

MLN8237 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and its efficacy has been demonstrated in various preclinical models of cancer. MLN8237 has also been studied in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.

特性

分子式

C20H22ClN3O2

分子量

371.9 g/mol

IUPAC名

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

InChI

InChI=1S/C20H22ClN3O2/c1-14-6-8-16(9-7-14)20(26)22-18-5-3-4-17(21)19(18)24-12-10-23(11-13-24)15(2)25/h3-9H,10-13H2,1-2H3,(H,22,26)

InChIキー

IBZACMHYHVENPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

正規SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。